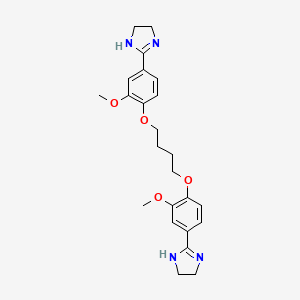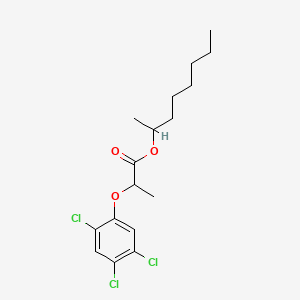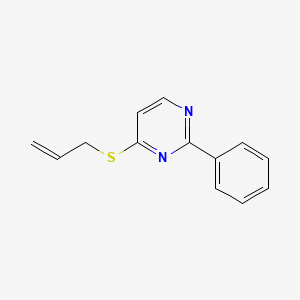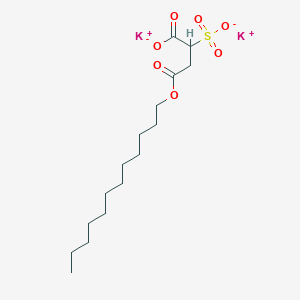![molecular formula C27H44FeN6-2 B13763774 acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+)](/img/structure/B13763774.png)
acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+) is a complex compound that combines acetonitrile with a piperidine-based ligand and iron(2+)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+) typically involves the coordination of iron(2+) with the ligand in the presence of acetonitrile. The reaction conditions often include:
Solvent: Acetonitrile
Temperature: Room temperature to slightly elevated temperatures
Catalysts: None required as the iron(2+) acts as the central metal ion
Industrial Production Methods
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The iron(2+) can be oxidized to iron(3+), altering the compound’s properties.
Substitution: Ligands can be substituted with other coordinating molecules, changing the coordination environment around the iron center.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen
Substituting Agents: Other ligands such as phosphines, amines
Major Products
Oxidation: Iron(3+)-based complexes
Substitution: New coordination complexes with different ligands
科学研究应用
This compound has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, particularly in oxidation reactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting iron-related pathways.
Industry: Used in the development of new materials and catalysts for industrial processes.
作用机制
The mechanism of action of this compound involves the coordination of the iron(2+) center with the ligand, which stabilizes the metal ion and allows it to participate in various catalytic processes. The molecular targets and pathways involved include:
Iron Coordination: The iron(2+) center coordinates with the nitrogen atoms of the ligand, forming a stable complex.
Catalytic Activity: The iron center can facilitate redox reactions, acting as a catalyst in oxidation processes.
相似化合物的比较
Similar Compounds
Iron(2+) Complexes: Other iron(2+) complexes with different ligands, such as phosphines or amines.
Piperidine-Based Ligands: Compounds with similar piperidine-based ligands but different metal centers.
Uniqueness
This compound is unique due to the specific combination of acetonitrile, the piperidine-based ligand, and iron(2+)
属性
分子式 |
C27H44FeN6-2 |
|---|---|
分子量 |
508.5 g/mol |
IUPAC 名称 |
acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+) |
InChI |
InChI=1S/C25H41N5.C2H3N.Fe/c1-19-9-7-11-21(28-19)17-30(18-22-12-8-10-20(2)29-22)25(23-13-3-5-15-26-23)24-14-4-6-16-27-24;1-2-3;/h3,5,13,19-22,24-25H,4,6-12,14-18H2,1-2H3;1H3;/q-4;;+2 |
InChI 键 |
XCXGHLWZROAMRC-UHFFFAOYSA-N |
规范 SMILES |
CC#N.CC1CCCC([N-]1)CN(CC2CCCC([N-]2)C)C(C3CCCC[N-]3)C4=CC=CC[N-]4.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


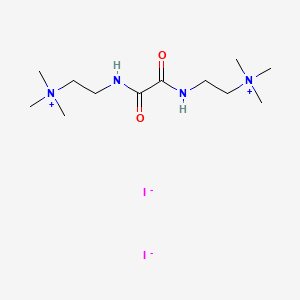
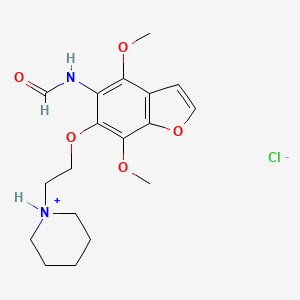
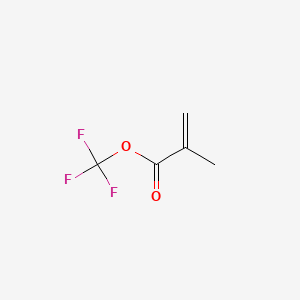
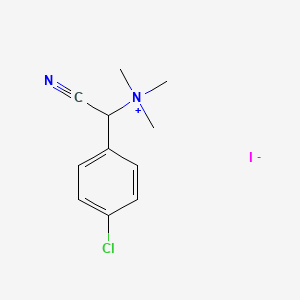
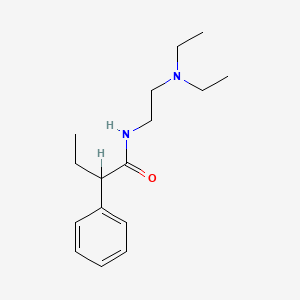
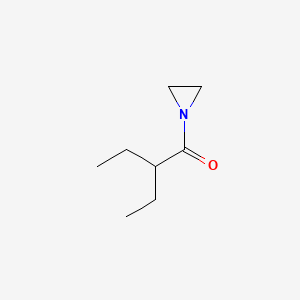
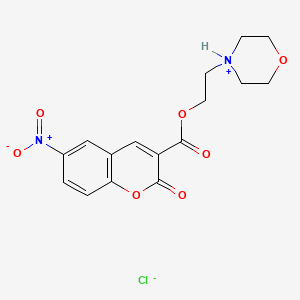
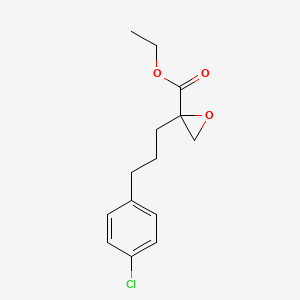
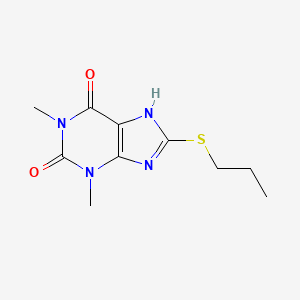
![1,6-Anthracenedisulfonic acid, 8-[[4-(acetylamino)phenyl]amino]-5-amino-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B13763756.png)
